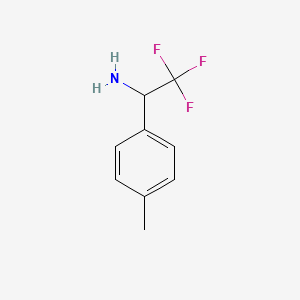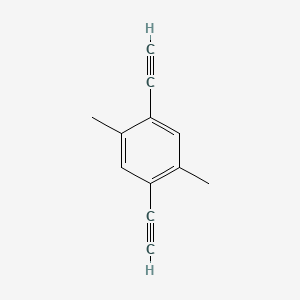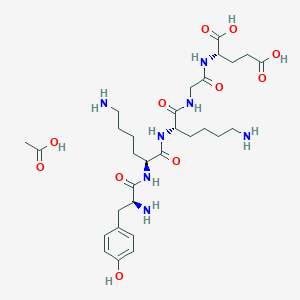
Tyr-lys-lys-gly-glu
Übersicht
Beschreibung
Tyr-lys-lys-gly-glu is a peptide that has been extensively studied for its potential applications in scientific research. This peptide is composed of five amino acids, including tyrosine, lysine, glycine, and glutamic acid.
Wissenschaftliche Forschungsanwendungen
ACE Inhibition and Blood Pressure Regulation
A significant application of peptides similar to Tyr-lys-lys-gly-glu is their role in inhibiting the activity of Angiotensin Ι-converting enzyme (ACE). For instance, a study by Lee et al. (2020) found that a peptide derived from hen ovotransferrin, closely related in structure to Tyr-lys-lys-gly-glu, acts as a pro-drug to inhibit ACE activity. This peptide exhibited concentration-dependent inhibition of ACE in vitro and significantly reduced systolic blood pressure in vivo in spontaneously hypertensive rats. This suggests the potential of such peptides in regulating blood pressure and treating hypertension (Lee, Cheng, Enomoto, & Nakano, 2020).
Reactivity and Stability of Tyrosyl Peptides
The stability and reactivity of tyrosyl in peptides are crucial for their biological activities. Research by Takeda et al. (1971) explored how the adjacent amino acid residues affect the iodination rate of tyrosine in peptides. They examined peptides such as Gly-Tyr-Gly, Leu-Tyr-Leu, Glu-Tyr-Glu, and Lys-Tyr-Lys, finding only minor differences in the iodination rate of tyrosine across these peptides. This implies that peptides with tyrosyl, like Tyr-lys-lys-gly-glu, maintain a stable iodination rate despite variations in surrounding residues (Takeda, Seon, Roholt, & Pressman, 1971).
Potential as Bioactive Peptides
Peptides with sequences similar to Tyr-lys-lys-gly-glu can have bioactive properties such as antioxidant and ACE-inhibitory activities. Silva, Pihlanto, and Malcata (2006) assessed the ACE-inhibitory and antioxidant activities of peptides in water-soluble extracts from ovine and caprine cheeselike systems. They identified peptides like Tyr-Gln-Glu-Pro and Val-Pro-Lys-Val-Lys, demonstrating their potential as bioactive compounds in food and therapeutic applications (Silva, Pihlanto, & Malcata, 2006).
Role in Catalysis and Biochemical Processes
The presence of tyrosine, lysine, glycine, and glutamic acid residues in peptides plays a crucial role in various biochemical and catalytic processes. For instance, Parsonage, Wilke-Mounts, and Senior (1987) investigated mutations in the beta-subunit of F1-ATPase from Escherichia coli, involving amino acids like Lys, Gly, and Tyr. Such studies highlight the functional importance of these residues in enzymatic activities and protein functions (Parsonage, Wilke-Mounts, & Senior, 1987).
Antioxidant Behaviors
The antioxidant behaviors of peptides containing tyrosine and lysine are noteworthy. Zheng et al. (2016) investigated the effects of reaction pH and time on the antioxidant behaviors of Tyr, Trp, Cys, and related peptides like Tyr-Gly, Tyr-Glu, and Tyr-Lys in the ABTS assay. They observed a biphasic kinetic pattern, indicating complex antioxidant behaviors of these amino acids and peptides (Zheng, Zhao, Xiao, Zhao, & Su, 2016).
Eigenschaften
IUPAC Name |
acetic acid;(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N7O9.C2H4O2/c29-13-3-1-5-20(26(41)32-16-23(37)33-22(28(43)44)11-12-24(38)39)35-27(42)21(6-2-4-14-30)34-25(40)19(31)15-17-7-9-18(36)10-8-17;1-2(3)4/h7-10,19-22,36H,1-6,11-16,29-31H2,(H,32,41)(H,33,37)(H,34,40)(H,35,42)(H,38,39)(H,43,44);1H3,(H,3,4)/t19-,20-,21-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCDMTYCTXCEC-JZVQUOAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-lys-lys-gly-glu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




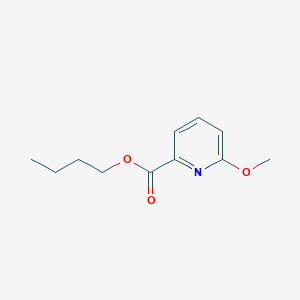

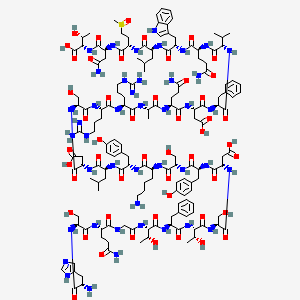
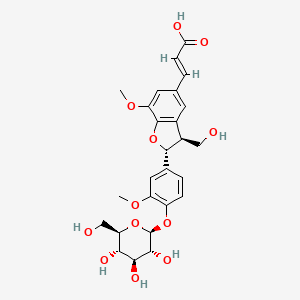
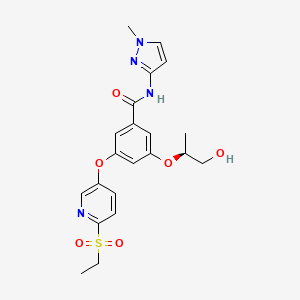
![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)
![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)
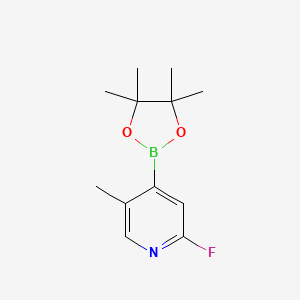
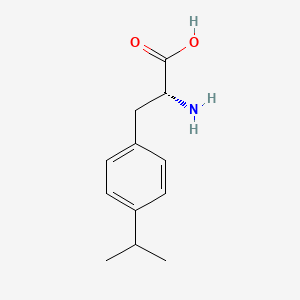

![Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester](/img/structure/B3029702.png)
